molecular formula C11H13NOS B564064 N-Ethanethioyl-N-ethylbenzamide CAS No. 103197-66-6

N-Ethanethioyl-N-ethylbenzamide

Cat. No.: B564064
CAS No.: 103197-66-6
M. Wt: 207.291
InChI Key: DQPGUVWCMJNXQE-UHFFFAOYSA-N
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Description

N-Ethanethioyl-N-ethylbenzamide is a benzamide derivative characterized by a thioamide (C=S) functional group and dual N-substituents: an ethyl group and an ethanethioyl moiety. These compounds share a benzamide backbone but differ in substituents, which critically influence their chemical behavior, metabolic pathways, and biological activities .

Properties

CAS No.

103197-66-6

Molecular Formula

C11H13NOS

Molecular Weight

207.291

IUPAC Name

N-ethanethioyl-N-ethylbenzamide

InChI

InChI=1S/C11H13NOS/c1-3-12(9(2)14)11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

DQPGUVWCMJNXQE-UHFFFAOYSA-N

SMILES

CCN(C(=S)C)C(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-ethyl-N-(1-thioxoethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics
N-Ethanethioyl-N-ethylbenzamide* C₁₁H₁₃NS₂ 223.35 Thioamide, N-ethyl, N-ethanethioyl Hypothesized higher lipophilicity due to sulfur substitution; stability under metabolic conditions requires further study.
N-Ethylbenzamide (EB) C₉H₁₁NO 149.19 Amide, N-ethyl Rapidly hydrolyzed to ethylamine and benzoic acid in vivo; excreted as hippuric acid .
N,N-Diethylbenzamide C₁₁H₁₅NO 177.24 Amide, N,N-diethyl Undergoes oxidative mono-N-deethylation followed by hydrolysis to ethylamine and benzoic acid .
4-Ethyl-N-phenylbenzamide C₁₅H₁₅NO 225.29 Amide, N-phenyl, 4-ethyl Enhanced steric bulk; phenyl substitution may reduce metabolic hydrolysis rates .
N-(2-Ethylhexyl)benzamide C₁₅H₂₃NO 241.35 Amide, branched alkyl Classified as Category 4 acute toxicity (oral, dermal, inhalation) .
N,N'-Carbonylbis(N-ethylbenzamide) C₁₉H₂₀N₂O₃ 324.38 Urea linkage, dual benzamide Exhibits antitumor activity against MCF-7 and T47D breast cancer cells (IC₅₀ < hydroxyurea) .

*Hypothetical data inferred from analogs.

Metabolic Pathways

  • N-Ethylbenzamide (EB) : Metabolized via hydrolysis to ethylamine and benzoic acid (52–76% excreted as hippuric acid; 27–41% as ethylammonium cation) .
  • N,N-Diethylbenzamide : Requires initial oxidative N-deethylation to form EB before hydrolysis, indicating slower metabolic processing .
  • This compound : Expected to resist hydrolysis due to the thioamide group’s lower susceptibility to enzymatic cleavage compared to amides. This could prolong bioavailability but increase bioaccumulation risks.

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